molecular formula C14H8O2 B1238870 4-(1,2-Epoxyethyl)-8,9-epoxy-enediyne

4-(1,2-Epoxyethyl)-8,9-epoxy-enediyne

Cat. No. B1238870
M. Wt: 208.21 g/mol
InChI Key: UHODKFMUYXVQJH-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2-Epoxyethyl)-8,9-epoxy-enediyne is an epoxide.

Scientific Research Applications

  • Polymer Synthesis and Material Science : Enediynes like 4-(1,2-Epoxyethyl)-8,9-epoxy-enediyne are used in polymer synthesis. For instance, they are involved in the Bergman cyclopolymerization to create polynaphthalene networks. These networks are particularly valued for their exceptional thermal stability and have potential applications in materials like dielectric components in integrated circuits (Smith et al., 1998).

  • Chromosomal Studies : Certain derivatives of enediynes have been studied for their effects on chromosomes. For example, 4-epoxyethyl-1,2-epoxy-cyclohexane, a related compound, has shown specific interactions with highly repetitive DNA sequences in certain plant chromosomes (Ronchi et al., 1986).

  • Spectroscopic Analysis and Chemical Properties : The chemical and spectroscopic properties of aromatic epoxides, which include compounds like 4-(1,2-Epoxyethyl)-8,9-epoxy-enediyne, are of significant interest. Studies involving FTIR and FT-Raman spectra have provided insights into their structure and potential applications in various industries (Arjunan et al., 2015).

  • Cycloaddition Reactions in Organic Chemistry : The compounds are used in cycloaddition reactions, a type of chemical reaction used in organic synthesis. These reactions are important for creating complex molecules with potential pharmaceutical applications (Lo & Chiu, 2011).

  • DNA Interaction Studies : Enediynes are known for their ability to interact with DNA, leading to DNA cleavage. This property is explored for potential medical applications, especially in the development of anticancer drugs (Romeo et al., 2017).

  • Photochemical Reactions : The photochemical behavior of enediyne compounds, including their ability to undergo cycloaromatization, is a subject of interest. This property is vital for understanding their reaction mechanisms and potential applications in photochemistry (Kaneko et al., 1999).

properties

Product Name

4-(1,2-Epoxyethyl)-8,9-epoxy-enediyne

Molecular Formula

C14H8O2

Molecular Weight

208.21 g/mol

IUPAC Name

(6E)-7-(oxiran-2-yl)-2-oxatricyclo[8.3.0.01,3]trideca-6,10,12-trien-4,8-diyne

InChI

InChI=1S/C14H8O2/c1-3-10(12-9-15-12)6-7-11-4-2-8-14(11)13(5-1)16-14/h2-4,8,12-13H,9H2/b10-3+

InChI Key

UHODKFMUYXVQJH-XCVCLJGOSA-N

Isomeric SMILES

C1C(O1)/C/2=C/C#CC3C4(O3)C=CC=C4C#C2

Canonical SMILES

C1C(O1)C2=CC#CC3C4(O3)C=CC=C4C#C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2-Epoxyethyl)-8,9-epoxy-enediyne
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Reactant of Route 6
4-(1,2-Epoxyethyl)-8,9-epoxy-enediyne

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